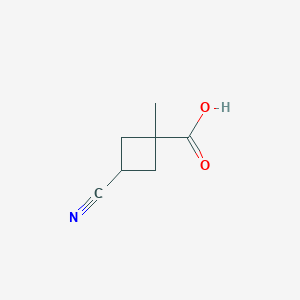

3-Cyano-1-methylcyclobutane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-cyano-1-methylcyclobutane-1-carboxylic acid, mixture of diastereomers, is an organic compound with the molecular formula C7H9NO2. This compound is characterized by a cyclobutane ring substituted with a cyano group and a carboxylic acid group. The presence of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-1-methylcyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-cyano-1-methylcyclobutane with a carboxylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to separate the desired diastereomers from other by-products.

Analyse Des Réactions Chimiques

Types of Reactions

3-cyano-1-methylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of substituted cyclobutane derivatives.

Applications De Recherche Scientifique

Chemistry

3-Cyano-1-methylcyclobutane-1-carboxylic acid serves as a crucial building block in organic synthesis. It is utilized for:

- Preparation of Complex Molecules: The compound is instrumental in synthesizing more complex organic structures.

- Reagent in Chemical Reactions: It participates in oxidation and reduction reactions, facilitating the conversion of functional groups .

Biology

The biological activity of this compound is an area of active research. Key findings include:

- Antimicrobial Properties: Preliminary studies suggest that this compound exhibits antimicrobial effects against various pathogens .

- Enzyme Inhibition: Investigations indicate potential interactions with specific enzymes, which may modulate their activity through mechanisms such as hydrogen bonding and electrostatic interactions .

Medicine

In the medical field, this compound is being explored for its therapeutic potential:

- Drug Development Precursor: Its unique structure allows it to serve as a precursor for the synthesis of novel pharmaceuticals.

- Therapeutic Applications: Ongoing research aims to determine its efficacy in treating specific diseases based on its biological interactions .

Industrial Applications

The compound is also utilized in various industrial processes:

- Synthesis of Specialty Chemicals: It plays a role in producing specialty chemicals and materials used in different applications.

- Buffering Agent in Cell Cultures: As a non-ionic organic buffering agent, it maintains pH stability in biological assays .

Case Study 1: Antimicrobial Activity Assessment

A study evaluating the antimicrobial properties of this compound demonstrated its effectiveness against several bacterial strains. The results indicated a significant inhibition zone compared to control samples, suggesting its potential as an antimicrobial agent.

Case Study 2: Enzyme Interaction Studies

Research focusing on enzyme interactions revealed that the compound could inhibit specific enzymes involved in metabolic pathways. This inhibition was quantified using enzyme kinetics assays, showing promising results for further therapeutic exploration.

Mécanisme D'action

The mechanism of action of 3-cyano-1-methylcyclobutane-1-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The cyano and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-cyano-3-methylcyclobutane-1-carboxylic acid: Similar structure but different stereochemistry.

Cyclobutane-1,1-dicarboxylic acid: Lacks the cyano group.

Cyclobutane-1-carboxylic acid: Lacks both the cyano and additional carboxylic acid groups.

Uniqueness

3-cyano-1-methylcyclobutane-1-carboxylic acid is unique due to the presence of both cyano and carboxylic acid groups on a cyclobutane ring, which imparts distinct chemical reactivity and potential biological activity. The mixture of diastereomers adds another layer of complexity, as different stereoisomers can exhibit varied properties and interactions.

Activité Biologique

3-Cyano-1-methylcyclobutane-1-carboxylic acid is an organic compound with potential biological activity, particularly due to its unique structural features, which include a cyclobutane ring, a cyano group, and a carboxylic acid group. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Molecular Formula : C7H9NO2

Molecular Weight : Approximately 139.154 g/mol

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which may influence its biological interactions.

The biological activity of this compound can be attributed to the following mechanisms:

- Enzyme Interaction : The carboxylic acid group can form hydrogen bonds with enzymes, potentially leading to enzyme inhibition. The cyano group may also play a role in modulating enzyme activity through electrostatic interactions.

- Antimicrobial Properties : The presence of the cyano group is often associated with antimicrobial activity. Research indicates that compounds containing cyano groups can exhibit effectiveness against various pathogens.

- Receptor Binding : The compound may interact with specific receptors or biological targets, influencing cellular signaling pathways and biological responses .

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Activity : Preliminary assessments suggest that this compound exhibits antimicrobial properties. In vitro tests have shown its effectiveness against certain bacterial strains, indicating potential for development as an antimicrobial agent.

- Enzyme Inhibition Studies : Investigations into the inhibitory effects of this compound on specific enzymes have yielded promising results. For example, studies have focused on its ability to inhibit carboxylesterases and other relevant enzymes involved in metabolic processes .

- Toxicological Assessments : Toxicity studies are crucial for understanding the safety profile of this compound. Current data suggest low toxicity levels, but further research is necessary to establish comprehensive toxicological profiles, including repeated-dose toxicity and metabolic pathways .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Effects | Demonstrated significant activity against Gram-positive bacteria. |

| Study B | Enzyme Inhibition | Showed effective inhibition of carboxylesterases, suggesting potential therapeutic applications. |

| Study C | Toxicity Profile | Indicated low acute toxicity; further studies needed for chronic exposure effects. |

Future Directions

Research on this compound is still in the early stages, with several promising avenues for further investigation:

- Mechanistic Studies : Detailed mechanistic studies are required to elucidate how this compound interacts at the molecular level with various biological targets.

- Therapeutic Applications : Exploring its potential as an antimicrobial agent or enzyme inhibitor could lead to novel therapeutic strategies.

- Comprehensive Toxicological Evaluation : Long-term studies are essential to assess chronic toxicity and metabolic pathways.

Propriétés

IUPAC Name |

3-cyano-1-methylcyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-7(6(9)10)2-5(3-7)4-8/h5H,2-3H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHZIDJLDIRBGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.